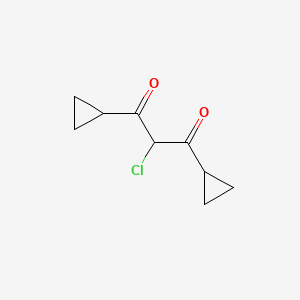

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

Description

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is a halogenated 1,3-diketone derivative characterized by cyclopropyl substituents at positions 1 and 3 of the propane backbone and a chlorine atom at position 2. Like other 1,3-diones, it likely exhibits planar geometry at the diketone core, with the electronegative chlorine atom influencing reactivity. Cyclopropyl groups may confer steric strain and modulate solubility, as seen in related compounds (e.g., increased lipophilicity compared to aromatic substituents) .

Properties

IUPAC Name |

2-chloro-1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWRKULUNAHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620625 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473924-29-7 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione typically involves the chlorination of 1,3-dicyclopropylpropane-1,3-dione. One common method is the reaction of 1,3-dicyclopropylpropane-1,3-dione with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 1,3-dicyclopropylpropane-1,3-dione and thionyl chloride, are fed into the reactor, and the reaction is carried out at elevated temperatures. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dicyclopropylpropane-1,3-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to 1,3-dicyclopropylpropane-1,3-diol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the addition of a base to facilitate the nucleophilic attack.

Reduction Reactions: Conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Oxidation Reactions: Performed in aqueous or organic solvents, often at elevated temperatures to increase the reaction rate.

Major Products Formed

Substitution Reactions: Products include 1,3-dicyclopropylpropane-1,3-diol and various substituted derivatives.

Reduction Reactions: The major product is 1,3-dicyclopropylpropane-1,3-diol.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Hormonal Modulation

One significant application of 2-chloro-1,3-dicyclopropylpropane-1,3-dione is in the development of progesterone receptor antagonists. Research has shown that derivatives of this compound can inhibit progesterone receptor activity, making them potential candidates for treating conditions such as endometriosis and certain types of cancer . The structure-activity relationship (SAR) studies indicate that modifications to the dicyclopropyl moiety can enhance biological activity and selectivity.

Anti-inflammatory Agents

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can significantly reduce inflammation markers in cell cultures, suggesting a pathway for developing new anti-inflammatory drugs .

Organic Synthesis

Photochemical Reactions

this compound has been utilized in photochemical reactions to produce flavonoids and other polycyclic compounds. The photochemical behavior varies based on the substituents attached to the aromatic rings, with specific conditions leading to cyclization or alpha-cleavage products . This versatility makes it a valuable reagent in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound serves as an intermediate in synthesizing more complex organic molecules. For instance, it can be used to create various heterocycles through condensation reactions, which are essential in pharmaceutical chemistry .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymerization processes. Its reactive dione groups can participate in cross-linking reactions, leading to the development of novel polymeric materials with tailored properties for applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dione Derivatives

2-Chloro-1,3-diphenylpropan-1,3-dione

- Structure : Aromatic phenyl groups at positions 1 and 3, chlorine at position 2.

- Synthesis : Produced via chlorination of dibenzoylmethane in 90% yield using PhIO .

- Properties: Higher molecular weight (258.70 g/mol) due to phenyl substituents.

- Applications : Primarily studied in synthetic chemistry for halogenation reactions .

1-p-Cumenyl-3-phenylpropane-1,3-dione

- Structure : 1-p-cumenyl (4-isopropylphenyl) and 3-phenyl substituents.

- Properties: Molecular weight 266.32 g/mol; yellow-white crystalline solid soluble in ethanol but insoluble in water .

- Applications : Used as a UV-filter in sunscreens at concentrations ≤5%, leveraging the aromatic systems for UV absorption .

- Key Difference : The absence of halogens (e.g., chlorine) reduces electrophilic reactivity compared to the target compound.

(2E)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione

- Structure: Cyclopropyl at position 3, a chloro-trifluoromethylpyridinyl group at position 1, and a dimethylamino methylidene group at position 2.

- Properties: Higher molecular weight (359.73 g/mol) due to complex substituents.

- Applications : Investigated in pharmaceutical research for receptor affinity modulation, highlighting how substituent variation tailors biological selectivity .

Comparative Data Table

Research Findings and Substituent Effects

- Chlorine Reactivity : The 2-chloro substituent in 1,3-diones enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions, as demonstrated in fluorination/chlorination studies .

- Cyclopropyl vs. This may improve solubility in non-polar solvents .

- Biological Activity : Pyridinyl and trifluoromethyl groups (e.g., in ) enhance binding to biological targets, suggesting that this compound could be optimized for medicinal chemistry applications .

Biological Activity

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is an organic compound notable for its unique structural features, including two cyclopropyl groups and a chlorine atom attached to a dione functional group. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁ClO₂

- Molar Mass : 186.64 g/mol

- Structure : The compound features a dione functional group flanked by two cyclopropyl rings and a chlorine substituent, which enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorine atom and the cyclopropyl groups significantly influence its reactivity and binding affinity.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways, leading to observed biological effects.

- Calcium Channel Modulation : Research indicates that compounds similar to this compound can act as modulators of calcium release-activated calcium (CRAC) channels. These channels play crucial roles in cellular signaling processes related to growth factors and neurotransmitters .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism may involve the modulation of calcium signaling pathways critical for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been studied for potential antimicrobial effects. Its unique structure allows it to interact with microbial enzymes or cell membranes, potentially leading to inhibitory effects on microbial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

- Photocyclization Studies : Research on related compounds has demonstrated that halogen substitutions significantly affect their photochemical behavior and biological activity. For instance, 2-chloro-substituted derivatives have shown varied reactivity patterns that influence their potential therapeutic applications .

- Calcium Channel Modulators : Studies have identified compounds structurally similar to this compound as effective modulators of CRAC channels in various cellular contexts, suggesting a pathway for developing treatments for conditions like asthma and cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dicyclopropylpropane-1,3-dione | C₉H₁₂O₂ | Lacks chlorine; serves as a base structure for synthesis |

| 2-Bromo-1,3-dicyclopropylpropane-1,3-dione | C₉H₁₁BrO₂ | Similar structure but with bromine; affects reactivity |

| 2-Fluoro-1,3-dicyclopropylpropane-1,3-dione | C₉H₁₁F O₂ | Contains fluorine; influences chemical properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1,3-dicyclopropylpropane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis likely involves cyclopropanation of a diketone precursor, followed by chlorination. For example, cyclopropyl groups can be introduced via [2+1] cycloaddition using carbene precursors (e.g., diazomethane derivatives) under inert conditions. Chlorination may employ reagents like SOCl₂ or PCl₅ in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C). Optimization requires monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry, solvent polarity, or catalyst loading to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer:

- NMR : ¹H/¹³C NMR can identify cyclopropyl proton environments (δ ~0.5–2.0 ppm) and carbonyl groups (δ ~190–210 ppm for diones). 2D NMR (COSY, HSQC) resolves steric interactions between cyclopropyl and chloro groups .

- X-ray Crystallography : Determines precise bond angles and torsional strain in the dicyclopropyl-dione framework, as demonstrated for structurally similar cyclopropane derivatives .

- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in substitution and addition reactions?

- Methodological Answer:

- Substitution : The chloro group can be replaced by nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, THF) under basic conditions. Steric hindrance from cyclopropyl groups may slow kinetics, requiring elevated temperatures (50–80°C) .

- Addition : The dione moiety participates in Michael additions with enolates or Grignard reagents. Cyclopropane rings may influence regioselectivity due to their electron-withdrawing effects .

Advanced Research Questions

Q. How do the cyclopropane rings influence the reaction mechanisms and stability of intermediates in derivatization reactions?

- Methodological Answer: Cyclopropane’s angle strain increases reactivity in ring-opening reactions. Computational studies (DFT/B3LYP/6-31G**) can model transition states to predict whether strain relief drives pathways like [3+2] cycloadditions or retro-Diels-Alder processes. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve mechanistic ambiguities .

Q. How should researchers address contradictions in reported reaction yields or product distributions for this compound?

- Methodological Answer: Discrepancies often arise from variations in solvent polarity, catalyst purity, or moisture content. Systematic DOE (Design of Experiments) approaches can isolate critical factors. For example, replicate reactions in rigorously dried DCM vs. THF to assess hydrolysis side reactions. Cross-validate results using high-resolution mass spectrometry (HRMS) to confirm product identities .

Q. What are the critical data gaps in understanding the environmental fate and toxicological profile of this compound?

- Methodological Answer: No ecological or toxicity data are currently available (as seen in analogous chlorinated cyclopropanes ). Prioritize:

- Bioaccumulation Studies : Measure logP (octanol-water) to estimate environmental mobility.

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.

- Aquatic Toxicity : Conduct 48-hr Daphnia magna assays to establish LC₅₀ values .

Q. What computational strategies are recommended to predict the compound’s behavior in supramolecular interactions or catalytic systems?

- Methodological Answer:

- Molecular Dynamics (MD) : Simulate host-guest interactions with cyclodextrins or cucurbiturils to assess binding affinity for drug delivery applications.

- Docking Studies : Model interactions with enzymatic active sites (e.g., cytochrome P450) to predict metabolic pathways.

- QSPR Models : Corate electronic descriptors (HOMO/LUMO, Mulliken charges) with experimental reactivity data to guide catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.